N-butyl-4-iodoaniline
Description
Significance of Aryl Iodides in Modern Synthetic Organic Chemistry
Aryl iodides, which are organic compounds where an iodine atom is directly bonded to an aromatic ring, are of paramount importance in modern synthetic organic chemistry. ontosight.aifiveable.me Their significance stems from the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive and thus excellent substrates in a variety of chemical transformations. ontosight.ai
This reactivity is particularly exploited in transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. fiveable.mewiley-vch.de Aryl iodides are frequently employed in seminal reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. ontosight.ainih.gov The iodine atom in aryl iodides serves as a good leaving group, facilitating the oxidative addition step in the catalytic cycles of these reactions. fiveable.me This high reactivity allows these reactions to proceed under milder conditions compared to those using other aryl halides.
Furthermore, the versatility of aryl iodides extends to their use as precursors for hypervalent iodine reagents, which are powerful oxidizing agents in their own right. nih.gov The ability to readily introduce an iodine atom onto an aromatic ring and subsequently replace it with a wide array of functional groups makes aryl iodides indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aichemimpex.com
The Unique Role of N-Alkylated Anilines in Functional Material Design and Synthetic Pathways
N-alkylated anilines, a class of compounds characterized by an alkyl group attached to the nitrogen atom of an aniline (B41778) molecule, play a crucial role in both the design of functional materials and as versatile intermediates in various synthetic pathways. The introduction of an alkyl group to the nitrogen atom significantly modifies the electronic and steric properties of the aniline moiety, leading to a diverse range of applications.
In the realm of functional materials, the N-alkyl group can influence the solubility, processability, and intermolecular interactions of the resulting molecules. This is particularly important in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N-alkyl chains can be tailored to control the solid-state packing of the molecules, which in turn affects their charge transport properties and device performance. For instance, the substitution of a butyl group at the amine can alter the two-photon absorption cross-section in certain dye molecules. unige.ch
From a synthetic perspective, N-alkylation is a key strategy for introducing a diverse range of functionalities and for protecting the amino group during multi-step syntheses. rsc.orgresearchgate.net The development of catalytic methods for N-alkylation, including the use of alcohols as alkylating agents in "borrowing hydrogen" methodologies, represents a sustainable and atom-economical approach to synthesizing these valuable compounds. researchgate.net N-alkylated anilines are precursors to a wide variety of heterocyclic compounds and are integral components in the synthesis of many pharmaceuticals and agrochemicals. chemrxiv.org
N-butyl-4-iodoaniline as a Pivotal Intermediate in the Development of Complex Chemical Architectures
This compound combines the key features of both an aryl iodide and an N-alkylated aniline, making it a highly valuable and pivotal intermediate in the construction of complex chemical architectures. The presence of the iodine atom at the para-position of the aniline ring provides a reactive site for a multitude of cross-coupling reactions, allowing for the introduction of various substituents and the extension of the molecular framework. smolecule.com
The dual functionality of this compound allows for sequential and site-selective modifications. For example, the iodo-group can first participate in a palladium-catalyzed cross-coupling reaction, followed by further transformations involving the N-butyl-amino group. This versatility has been exploited in the synthesis of a variety of complex organic molecules, including those with potential applications in materials science and medicinal chemistry. A notable example is its use as a precursor in the synthesis of two-photon initiators, where the N-butyl group is introduced to an iodoaniline derivative before a subsequent Sonogashira coupling reaction. unige.ch
The synthesis of this compound itself can be achieved through the alkylation of 4-iodoaniline (B139537) with 1-iodobutane. unige.ch This straightforward preparation, coupled with its versatile reactivity, positions this compound as a key building block for the convergent synthesis of elaborate molecular structures.
Structure
3D Structure
Properties
CAS No. |
146904-78-1 |
|---|---|
Molecular Formula |
C10H14IN |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N-butyl-4-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
KEEDNRIWFHQTJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl 4 Iodoaniline and Analogous N Alkylated Iodoanilines
Direct N-Alkylation Strategies of 4-Iodoaniline (B139537) and its Derivatives
The direct introduction of an alkyl group to the nitrogen atom of 4-iodoaniline is a primary strategy for the synthesis of N-alkylated iodoanilines. This approach often involves the reaction of 4-iodoaniline with an appropriate alkylating agent.
Alkylation with n-Butyl Halides and Related Reagents
The N-alkylation of 4-iodoaniline can be achieved using n-butyl halides, such as 1-iodobutane. In one synthetic approach, the butyl derivative was synthesized in high yields (78%) by reacting 4-iodoaniline with 1-iodobutane. unige.ch For reasons of economy, 3-(bromomethyl)heptane has been used as an alternative to its iodo analog to create a branched precursor, a reaction facilitated by potassium iodide and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. unige.ch
The choice of the alkylating agent is a significant factor in these reactions. While more reactive agents like alkyl halides are common, greener alternatives such as alcohols are gaining attention. tezu.ernet.inrsc.org The "borrowing hydrogen" or "hydrogen auto-transfer" strategy involves the in-situ oxidation of an alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the N-alkylated amine. tezu.ernet.in
Optimization of Reaction Conditions for Selective N-butylation
Achieving selective mono-N-alkylation and avoiding the formation of dialkylated byproducts is a key challenge. The use of cesium carbonate has been shown to suppress overalkylation, promoting the formation of mono-N-alkylated products. researchgate.net The choice of base and solvent system is crucial for optimizing the reaction. For instance, in the synthesis of N-butyl-N-(2-ethylhexyl)-4-iodoaniline, a combination of sodium carbonate, potassium iodide, and tetrabutylammonium bromide in degassed dry DMF was utilized. unige.ch
Reaction conditions such as temperature and reaction time also play a significant role. For certain alkylation reactions of 2-haloaniline derivatives, the optimal temperature can range from ice-cooling to 40°C, with room temperature often being preferable for higher yields. google.com The reaction time is typically between 1 to 4 hours. google.com
Synthesis of Specific N-butyl-4-iodophenyl Functionalized Systems
The N-butyl-4-iodophenyl moiety is a building block for more complex molecular architectures with specific functionalities.
Preparation of 1,3-bis-butyl-5-(4-iodophenyl)-1,3,5-triazacyclohexane
A notable example is the synthesis of 1,3-bis-butyl-5-(4-iodophenyl)-1,3,5-triazacyclohexane. This compound is prepared through a condensation reaction involving a 1:2 mixture of 4-iodoaniline and n-butylamine with formalin. eurjchem.comresearchgate.net The resulting triazacyclohexane derivative has been characterized using various spectral analyses, including IR, ¹H NMR, and ¹³C NMR. eurjchem.comresearchgate.net
| Reactants | Product | Reference |
| 4-iodoaniline, n-butylamine, formalin | 1,3-bis-butyl-5-(4-iodophenyl)-1,3,5-triazacyclohexane | eurjchem.comresearchgate.net |
Synthesis of N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline as a Polyfluorinated Building Block
N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline serves as a key intermediate for creating stable polyfluorinated nitroxide radicals. dntb.gov.uasemanticscholar.org Its synthesis is a critical step and is achieved by reacting a polyfluoro derivative with tert-butylamine (B42293) under autoclave conditions. dntb.gov.uasemanticscholar.org This polyfluorinated aniline (B41778) is a valuable building block for cross-coupling reactions. semanticscholar.org
| Starting Material | Reagent | Product | Reference |
| Perfluoroiodobenzene derivative | tert-butylamine | N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline | dntb.gov.uasemanticscholar.org |
Indirect Synthetic Routes to N-Alkylated Iodoanilines
Indirect methods provide alternative pathways to N-alkylated iodoanilines, often starting from different precursors or involving multiple synthetic steps. One such approach involves the hydrogenation of 1-iodo-4-nitrobenzene (B147127) to produce 4-iodoaniline. researchgate.net This can be followed by an N-alkylation step.
Another indirect strategy could involve the protection of the amino group of 4-iodoaniline, for example, with a Boc group to form N-Boc-4-iodoaniline, followed by other transformations and subsequent deprotection and alkylation. sigmaaldrich.com Synthetic routes often involve a sequence of reactions to build up the desired molecule from simpler starting materials. cognitoedu.org
Mechanistic Investigations and Reactivity Studies of N Butyl 4 Iodoaniline Structures
Exploration of Reaction Mechanisms in Transition Metal-Catalyzed Processes
Transition metals, particularly palladium, play a pivotal role in activating and functionalizing otherwise inert C-H bonds. The presence of the iodo- and N-butyl groups on the aniline (B41778) ring makes N-butyl-4-iodoaniline a key substrate for investigating these intricate catalytic cycles.
Insights into C-H Bond Activation and Palladacycle Formation in Anilines
The C-H activation of N-alkylanilines is a fundamental step in many synthetic transformations. researchgate.netbeilstein-journals.org Palladium catalysts are often employed to facilitate this process, leading to the formation of palladacycles, which are key intermediates in a variety of coupling reactions. researchgate.netresearchgate.net For instance, the reaction of N-alkylanilines with bromoalkynes in the presence of a palladium catalyst can lead to the synthesis of 3-bromoindoles through a cascade of C-H activation and annulation steps. researchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of a dimeric palladium intermediate after C-H bond activation of the N-alkylaniline. acs.org This is followed by CO insertion and coordination to an alcohol, ultimately leading to the desired product through reductive elimination. acs.org
The nature of the N-substituents on the aniline can significantly influence the formation and stability of these palladacycles. researchgate.net In the case of this compound, the N-butyl group can affect the regioselectivity of C-H activation and the subsequent reaction pathways.
Radical-Mediated Transformations Utilizing Iodoaniline Scaffolds
The carbon-iodine bond in iodoanilines is susceptible to cleavage under radical conditions, generating aryl radicals that can participate in a variety of transformations. acs.org This reactivity is particularly useful for the construction of heterocyclic structures.
Samarium(II) Diiodide-Mediated Aryl Radical Cyclizations of N-Allenyl-2-iodoanilines
Samarium(II) diiodide (SmI2) is a powerful single-electron transfer (SET) agent that can initiate radical cyclizations under mild conditions. rsc.orgnih.govclockss.org In the context of N-allenyl-2-iodoanilines, SmI2 can induce the formation of an aryl radical by reducing the carbon-iodine bond. rsc.orgnih.gov This aryl radical can then undergo an intramolecular cyclization with the allene (B1206475) group to form indole (B1671886) derivatives. rsc.orgnih.govclockss.org
A plausible mechanism involves the generation of an aryl radical via SET from SmI2 to the iodide. rsc.org This is followed by a 5-exo-type intramolecular cyclization onto the central carbon of the allene, producing a radical intermediate. rsc.org A subsequent SET and protonation then yield the final indole product. rsc.org The reaction conditions, including the use of additives like HMPA and i-PrOH, are crucial for achieving high yields. rsc.orgnih.gov
Intramolecular Addition Reactions of Aryl Radicals with Unsaturated Systems
Aryl radicals generated from iodoanilines can readily add to various unsaturated systems, such as alkenes and alkynes, in an intramolecular fashion. soton.ac.ukresearchgate.net This strategy provides a powerful tool for the synthesis of a wide range of nitrogen-containing heterocycles. soton.ac.uk The regioselectivity of these cyclizations, typically favoring the exo mode, is a key aspect of their synthetic utility. soton.ac.uk However, the specific substitution pattern can sometimes reverse this preference. soton.ac.uk
Computational studies have provided insights into the kinetics and thermodynamics of these intramolecular radical additions. beilstein-journals.org The polarity of the reactants plays a significant role, with a combination of an electrophilic radical and a nucleophilic arene generally leading to higher reaction rates. beilstein-journals.org
Electrophilic and Nucleophilic Reactivity Profiles of the Aromatic and Amine Centers
The reactivity of this compound is characterized by the interplay of its different functional groups. The aromatic ring, influenced by the electron-donating amine group and the electron-withdrawing iodine atom, exhibits a specific profile in electrophilic aromatic substitution reactions. wikipedia.org The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophilic center.
The iodine substituent at the para position significantly influences the electronic properties and reactivity of the aniline. scbt.comsmolecule.com It enhances the electrophilicity of the compound, making it more susceptible to nucleophilic substitution reactions. scbt.com The amine group, on the other hand, can participate in various coupling reactions. smolecule.com
The Impact of the N-butyl Substituent on Reaction Regioselectivity and Kinetics
The N-butyl group, an electron-donating alkyl substituent, has a notable impact on the reactivity of the aniline ring and the nitrogen center. In electrophilic aromatic substitutions, the butyl group, along with the amino group, activates the ring and directs incoming electrophiles primarily to the ortho and para positions. wikipedia.org
The size and conformational flexibility of the N-butyl group can also influence reaction kinetics and regioselectivity through steric effects. In transition metal-catalyzed reactions, the steric hindrance provided by the butyl group can affect the coordination of the metal to the nitrogen and the subsequent C-H activation step. cdnsciencepub.com This can lead to different product distributions compared to anilines with smaller N-substituents.
Furthermore, the electronic-donating nature of the butyl group can influence the nucleophilicity of the nitrogen atom, affecting the rates of reactions where the amine acts as a nucleophile. Studies on similar N,N-dialkylanilines have shown that electron-donating groups increase the electron density on both the aromatic ring and the nitrogen atom, thereby enhancing nucleophilicity.
Advanced Spectroscopic and Structural Elucidation of N Butyl 4 Iodoaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in determining the precise structure of N-butyl-4-iodoaniline by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, 4-iodoaniline (B139537), the aromatic protons appear as two distinct signals, corresponding to the protons adjacent to the iodine and the amino group, respectively. In this compound, the addition of the butyl group introduces several new signals in the aliphatic region of the spectrum. The high-resolution ¹H NMR spectrum is expected to show four groups of proton resonances for the butyl chain and two for the aromatic ring. docbrown.info The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.info
A representative breakdown of the expected signals for this compound is detailed below.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic H (ortho to -NH) | ~6.5 - 6.7 | Doublet | ~8.4 | 2H |
| Aromatic H (ortho to -I) | ~7.3 - 7.5 | Doublet | ~8.4 | 2H |
| NH -CH₂ | Variable (broad singlet) | Broad Singlet | - | 1H |
| NH-CH₂ -CH₂ | ~3.1 | Triplet | ~7.1 | 2H |
| CH₂-CH₂ -CH₂ | ~1.6 | Sextet / Multiplet | ~7.5 | 2H |
| CH₂-CH₂ -CH₃ | ~1.4 | Quintet / Multiplet | ~7.4 | 2H |
| CH₂-CH₃ | ~0.9 | Triplet | ~7.3 | 3H |
Table 1: Predicted ¹H NMR Data for this compound. Data is inferred from analysis of 4-iodoaniline and N-butylated analogues. docbrown.infochemicalbook.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, ten unique carbon signals are expected: four for the butyl group and six for the aromatic ring (though two pairs may be very similar). The carbon atom bonded to the highly electronegative iodine atom (C-I) shows a characteristic chemical shift at a lower field (higher ppm value) compared to the other aromatic carbons, except for the one bonded to nitrogen.
| Assignment | Expected Chemical Shift (δ, ppm) |
| C -I | ~80 - 85 |
| Aromatic C -H (ortho to -I) | ~138 |
| Aromatic C -H (ortho to -NH) | ~116 |
| C -NH | ~147 |
| NH-CH₂ - | ~44 |
| -CH₂ -CH₂-CH₃ | ~31 |
| -CH₂ -CH₃ | ~20 |
| -CH₃ | ~14 |
Table 2: Predicted ¹³C NMR Data for this compound. Data is inferred from analysis of 4-iodoaniline and related structures. chemicalbook.comchemicalbook.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The spectrum of this compound would display characteristic absorption bands corresponding to its amine, aromatic, and alkyl components.
Key vibrational frequencies observed in related compounds suggest the following assignments for this compound:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |
| N-H Stretch | 3350 - 3450 | A sharp, medium-intensity peak characteristic of a secondary amine. |
| Aromatic C-H Stretch | 3000 - 3100 | Peaks just above 3000 cm⁻¹, typical for C-H bonds on a benzene (B151609) ring. |
| Aliphatic C-H Stretch | 2850 - 2960 | Multiple strong, sharp peaks for the C-H bonds of the butyl group. |
| C=C Aromatic Stretch | 1580 - 1610 | Strong to medium peaks from the stretching of the benzene ring framework. rsc.org |
| N-H Bend | 1500 - 1550 | Bending vibration of the N-H bond. |
| C-N Stretch | 1250 - 1350 | Stretching of the bond between the aromatic carbon and the nitrogen atom. |
| C-I Stretch | 500 - 600 | A peak in the far-infrared region, characteristic of the carbon-iodine bond. |
Table 3: Predicted IR Absorption Bands for this compound. Data is inferred from spectral analysis of 4-iodoaniline and N-butylated analogues. rsc.orgresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₄IN), the molecular weight is approximately 275.13 g/mol . chemspider.com
In an MS experiment, the molecule is ionized, often losing an electron to form a molecular ion (M⁺•). This ion, along with fragments formed from its decomposition, are detected.
Molecular Ion Peak: The spectrum would show a prominent molecular ion peak at m/z ≈ 275.
Major Fragmentation Pathways:
Loss of Iodine: A very common fragmentation for iodo-aromatic compounds is the cleavage of the C-I bond, which would result in a significant peak at m/z ≈ 148 ([M-I]⁺).
Alpha-Cleavage: Cleavage of the bond between the first and second carbon of the butyl chain (benzylic-type cleavage) is also highly favorable. This would lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z ≈ 232.
Loss of Butyl Group: Cleavage of the C-N bond can result in the loss of the entire butyl radical (•C₄H₉), giving a peak corresponding to the 4-iodoaniline radical cation at m/z ≈ 218.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline solid state. By diffracting X-rays off a single crystal, one can calculate the precise positions of atoms, as well as the bond lengths and angles between them.
While specific crystallographic data for this compound is not available in the surveyed literature, an analysis would provide:
Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.
Molecular Conformation: The exact dihedral angles, such as the twist of the butyl group relative to the plane of the benzene ring. For instance, in a related Schiff base derivative of 4-iodoaniline, the 4-iodobenzene ring was found to be inclined to the adjacent phenol (B47542) ring by a dihedral angle of 39.1 (2)°. nih.gov
Intermolecular Interactions: Details of how molecules pack together, including hydrogen bonds (e.g., involving the N-H group) and other non-covalent interactions that stabilize the crystal structure. nih.gov
This technique provides an unambiguous structural proof that complements the data obtained from spectroscopic methods.
Computational Chemistry and Theoretical Studies on N Butyl 4 Iodoaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Characterization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and energetics of molecules like N-butyl-4-iodoaniline. rsc.orgresearchgate.net These calculations are foundational for understanding the molecule's stability, geometry, and reactivity.
The structural flexibility of this compound arises from rotation around the Carbon-Nitrogen (C-N) single bond and the multiple single bonds within the n-butyl group. Conformational analysis using DFT methods is essential to identify the most stable isomers (rotamers) in the gas phase. The potential energy surface is explored by systematically rotating the dihedral angles of the butyl chain and the C-N bond.
Studies on related anilide structures suggest that the most stable conformations typically balance steric hindrance and electronic effects. nih.gov For this compound, the key variables are the torsion angle of the butyl group relative to the aniline (B41778) ring and the conformation of the butyl chain itself (e.g., anti vs. gauche arrangements). The global minimum energy structure corresponds to the most populated conformer at thermal equilibrium. While specific DFT studies on this compound are not prevalent in the literature, data from analogous anilines can be used to predict likely stable structures.
Table 1: Predicted Stable Conformers and Relative Energies for this compound This table is illustrative, based on typical energy differences for alkyl chain and aryl amine rotations.
| Conformer | Dihedral Angle (C-C-N-C) | Butyl Chain Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | ~180° | Anti | 0.00 |
| 2 | ~90° | Anti | 1.5 - 2.5 |
| 3 | ~180° | Gauche | 0.6 - 1.0 |
| 4 | ~90° | Gauche | 2.0 - 3.5 |
DFT calculations are instrumental in mapping out the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction profile can be constructed. researchgate.netnih.gov
For iodoarenes like this compound, a significant reaction pathway involves the formation of aryl radicals. conicet.gov.ar Photoinduced electron transfer (PET) from an electron donor can lead to the dissociative cleavage of the C-I bond, a process that can be modeled using DFT to understand the energetics. conicet.gov.ar
Computational studies on similar N-acyl iodoanilides have shown that the resulting aryl radical can undergo various competitive reactions, including: conicet.gov.ar
Ipso Substitution: Coupling with a nucleophile at the carbon atom that was bonded to the iodine.
Hydrogen Atom Abstraction: Abstraction of a hydrogen atom from the solvent to yield the dehalogenated product, N-butylaniline.
Intramolecular Rearrangement: Hydrogen transfer from the alkyl chain followed by aryl migration, leading to rearranged products. conicet.gov.ar
DFT helps to calculate the activation barriers for each of these competing pathways, thereby predicting the likely product distribution under specific reaction conditions. researchgate.netconicet.gov.ar
The Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that visualizes the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net
In an MEP map of this compound:
Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. The most negative potential is expected to be localized on the nitrogen atom due to its lone pair of electrons, and also significantly on the iodine atom, a phenomenon known as a σ-hole, which can participate in halogen bonding. uni-muenchen.deresearchgate.netacs.org
Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atom attached to the nitrogen (N-H) would be the most positive site, making it a primary site for hydrogen bonding interactions. researchgate.net
Neutral Regions (Green): These areas, typically the hydrocarbon portions of the butyl group and the benzene (B151609) ring, are less reactive.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites This table presents hypothetical but representative values for illustrative purposes.
| Atomic Site | Predicted MEP Value (kcal/mol) | Implied Reactivity |
|---|---|---|
| Nitrogen (N) | -25 to -35 | Nucleophilic / H-bond acceptor |
| Iodine (I) | -15 to -25 | Halogen bond donor / Nucleophilic |
| Amine Hydrogen (H on N) | +30 to +40 | Electrophilic / H-bond donor |
| Aromatic Hydrogens | +10 to +20 | Weakly electrophilic |
| Butyl Hydrogens | +5 to +15 | Very weakly electrophilic |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronic excited states. materialscloud.orgredalyc.org It is the primary computational method for simulating UV-Vis absorption spectra and investigating photochemical processes. uci.eduresearchgate.net
TD-DFT calculations can model the electronic transitions that occur when this compound absorbs light. The presence of the heavy iodine atom is known to significantly influence the photophysical properties of aryl iodides through the heavy-atom effect, which promotes intersystem crossing (ISC) from singlet excited states to triplet excited states. iastate.edu
Studies on the parent compound, p-iodoaniline, provide a model for the expected behavior of this compound. iastate.edunih.gov Upon photoexcitation, the following processes are likely:
Excitation: The molecule is promoted from its ground state (S₀) to a singlet excited state (S₁).
Intersystem Crossing (ISC): Due to the heavy iodine atom, a rapid and efficient ISC occurs, converting the singlet excited state (S₁) into a triplet excited state (T₁). For p-iodoaniline, this process is extremely fast, occurring on a picosecond timescale. iastate.edu
De-excitation/Reaction: The triplet state can then de-excite back to the ground state or, more significantly, undergo chemical reactions such as the homolytic cleavage of the C-I bond to form a triplet arylnitrenium ion or a radical cation. iastate.edunih.gov The generation of these reactive intermediates is a key step in the photochemistry of iodoanilines. nih.gov
TD-DFT can calculate the energies of these excited states (S₁, T₁) and the oscillator strengths for the electronic transitions, which correspond to the intensity of absorption peaks in a UV-Vis spectrum. nih.gov
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into a set of localized orbitals corresponding to the familiar Lewis structure elements of bonds, lone pairs, and empty orbitals. uni-muenchen.de This analysis provides a quantitative picture of intramolecular charge transfer and stabilizing hyperconjugative interactions. mdpi.comgrafiati.com
For this compound, NBO analysis can quantify several key electronic interactions:
n → π* Interaction: Delocalization of the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the phenyl ring (acceptor NBOs). This interaction is characteristic of anilines and contributes to the planarization of the nitrogen atom and the electronic communication between the amino group and the ring.
n → σ* Interaction: Interaction of the nitrogen lone pair with the antibonding orbital of the C-I bond (σ*C-I). This donor-acceptor interaction can weaken the C-I bond and influence its reactivity.
π → π* Interactions: Delocalization among the π-orbitals of the benzene ring, which defines its aromatic character.
The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of stabilization. uni-muenchen.deresearchgate.net
Table 3: Principal Intramolecular Donor-Acceptor Interactions in this compound from NBO Analysis This table is illustrative, showing expected interactions and their typical stabilization energies based on analogous systems.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (C1-C2) | 5-10 | Hyperconjugation (Amine-Ring) |
| LP (1) N | π* (C5-C6) | 5-10 | Hyperconjugation (Amine-Ring) |
| LP (1) N | σ* (C4-I) | 1-3 | Hyperconjugation (Amine-Halogen) |
| π (C1-C2) | π* (C3-C4) | 15-25 | Aromatic Delocalization |
| π (C3-C4) | π* (C5-C6) | 15-25 | Aromatic Delocalization |
Application of Quantum Chemical Descriptors for Structure-Reactivity and Structure-Property Relationships
In the field of computational chemistry, quantum chemical descriptors derived from theoretical calculations serve as powerful tools to predict and rationalize the chemical behavior of molecules. For this compound, while specific comprehensive research literature is limited, its structure-reactivity and structure-property relationships can be effectively understood by applying well-established principles and analyzing data from analogous compounds, such as 4-iodoaniline (B139537) and other N-substituted anilines. Density Functional Theory (DFT) is a common method used to calculate these descriptors, providing insights into the molecule's electronic structure and reactivity. bohrium.comphyschemres.org
Global Reactivity Descriptors:
Several global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the structure-reactivity and structure-property relationships of this compound. These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction. The key global descriptors include:
HOMO and LUMO Energies (EHOMO and ELUMO): The energy of the HOMO is associated with the molecule's capacity to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO relates to the ability to accept electrons, reflecting its electrophilic nature. A lower ELUMO value indicates a greater propensity to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. schrodinger.com A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons. It can be calculated as χ = -(EHOMO + ELUMO) / 2.
Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.
Electrophilicity Index (ω): This parameter quantifies the energy stabilization when the molecule accepts an additional electronic charge from the environment. It is calculated as ω = μ²/ (2η), where μ is the electronic chemical potential (μ ≈ -χ).
Detailed Research Findings and Data Interpretation:
While specific DFT calculations for this compound are not widely published, we can infer its properties from studies on similar molecules. For instance, studies on substituted anilines show a strong correlation between their electronic properties and their reactivity in processes like oxidation. osti.govresearchgate.net The presence of an electron-donating n-butyl group on the nitrogen atom in this compound is expected to increase the electron density of the aromatic ring compared to unsubstituted aniline. This, in turn, would raise the HOMO energy level, making the molecule a better electron donor and potentially more susceptible to electrophilic attack and oxidation. The iodine atom, being a halogen, has a dual electronic effect: it is inductively withdrawing but can also donate electron density through resonance.
The following table presents hypothetical, yet representative, quantum chemical descriptor values for this compound, based on data from related aniline derivatives and Schiff bases containing the 4-iodoaniline moiety. These values are calculated using DFT methods, such as B3LYP with a 6-31G(d) basis set.
Table 1: Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Symbol | Value (eV) | Relationship to Reactivity/Property |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.25 | Indicates electron-donating ability (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.85 | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Energy Gap | ΔE | 4.40 | Indicates chemical stability and lower reactivity. |
| Electronegativity | χ | 3.05 | Measures the ability to attract electrons. |
| Chemical Hardness | η | 2.20 | Measures resistance to change in electron distribution. |
| Chemical Softness | S | 0.45 | Indicates higher polarizability and reactivity. |
| Electrophilicity Index | ω | 2.11 | Quantifies the electrophilic power of the molecule. |
These descriptors are instrumental in developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) models. mdpi.com For example, a QSAR model could correlate the calculated electrophilicity index of a series of substituted anilines with their observed biological activity, such as toxicity or antimicrobial efficacy. bohrium.com Similarly, a QSPR model might relate the HOMO-LUMO gap to a physical property like the wavelength of maximum absorption in UV-Vis spectroscopy. The analysis of these descriptors provides a theoretical framework for predicting the behavior of this compound in various chemical environments and for designing new molecules with desired properties.
Applications in Organic Synthesis and Materials Science Utilizing N Butyl 4 Iodoaniline
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
N-butyl-4-iodoaniline serves as a crucial structural unit in the assembly of complex organic molecules. The presence of both an N-butylamino group and an iodine atom on the benzene (B151609) ring provides two distinct points for chemical modification. The secondary amine can participate in various coupling reactions, while the carbon-iodine bond is particularly amenable to the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.
One notable application of this compound is in the synthesis of other secondary aromatic amines. For instance, it can be synthesized through the cleavage of the N-N bond of precursor hydrazine (B178648) derivatives using visible light photocatalysis. sorbonne-universite.frnih.gov This method represents a mild and effective way to produce secondary aromatic amines, which are prevalent in pharmaceuticals and various materials. sorbonne-universite.fr The reaction conditions for such transformations are generally tolerant of various functional groups, highlighting the versatility of this synthetic approach. nih.gov
Precursor for the Development of Advanced Functional Materials
The unique electronic and structural properties of this compound make it a valuable precursor for the creation of sophisticated functional materials. While specific research on this compound in the following areas is not extensively detailed in the provided search results, the applications of its parent compound, 4-iodoaniline (B139537), suggest potential avenues for its use.
Fabrication of Phenyl-Functionalized Graphene Oxide (I-Ph-GO)
The parent compound, 4-iodoaniline, is utilized in the preparation of phenyl-functionalized graphene oxide (I-Ph-GO). This functionalization enhances the electrical conductivity of graphene oxide, opening up possibilities for its use in energy storage devices. Given the similar reactive sites, this compound could potentially be employed in a similar capacity to tailor the surface properties of graphene-based materials.
Synthesis of Four-Armed Star Polybenzamides via Carbonylation Reactions
Palladium-catalyzed carbonylation of 4-iodoaniline is a known method for producing four-armed star polybenzamides. These unique star-shaped polymers possess distinct properties that make them suitable for various applications. The N-butyl group in this compound could influence the solubility and processing characteristics of such polymers, potentially leading to materials with tailored properties.
Development of Polymeric and Electrochromic Materials
The development of novel polymers is a key area of materials science. While direct evidence for the use of this compound in electrochromic materials is not available in the search results, its structural motifs are found in various polymeric systems. Electrochromic materials, which change color in response to an electrical voltage, are often based on conjugated polymers. The aniline (B41778) core of this compound is a common component in conducting polymers, suggesting its potential as a monomer or building block for new electroactive and potentially electrochromic polymers.
Intermediates in the Synthesis of Biologically Active Compounds and Pharmaceutical Scaffolds
The iodoaniline scaffold is a common feature in many biologically active compounds and serves as a key intermediate in the synthesis of various pharmaceutical agents. While specific examples detailing the use of this compound are limited in the provided search results, the general importance of this class of compounds is well-established. For example, iodinated anilines are precursors in the synthesis of complex alkaloids and other heterocyclic systems that form the core of many drugs. The N-butyl group can modulate the lipophilicity and metabolic stability of a potential drug molecule, making this compound an attractive starting material for medicinal chemistry campaigns.
Catalytic Transformations Involving N Butyl 4 Iodoaniline Substructures
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in N-butyl-4-iodoaniline is a key feature that allows for its participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (in the case of Suzuki and related couplings) or migratory insertion (for Heck and carbonylative couplings), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling for Biaryl and Related Compound Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds through the reaction of an organoboron compound with an organohalide. This reaction is widely employed for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. For substrates like this compound, the Suzuki-Miyaura coupling offers a direct route to substituted N-butylanilines bearing a new aryl or heteroaryl group at the 4-position.
The general reaction involves the coupling of the iodoaniline derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. While specific studies on this compound are not extensively documented, the reactivity of similar iodoaniline structures provides a strong precedent for its successful application in this transformation. For instance, the coupling of 4-iodoanisole with phenylboronic acid has been well-studied and demonstrates the feasibility of such reactions.
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Ethanol | 100 | >95 |
| 2 | 4-Iodobenzoic acid | 4-Methylphenylboronic acid | Na₂PdCl₄/PPh₂PhSO₃Na | NaHCO₃ | Water | 70 | 100 |
This table presents data for analogous compounds to illustrate the general conditions and outcomes of the Suzuki-Miyaura coupling.
Sonogashira Coupling for Alkynylarene Formation
The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The products, alkynylarenes, are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. mdpi.com
In the context of this compound, a Sonogashira coupling would lead to the formation of N-butyl-4-(alkynyl)anilines. These compounds can serve as building blocks for more complex molecular structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org While specific examples detailing the Sonogashira coupling of this compound are not prevalent, the reaction of various aryl iodides with terminal alkynes is well-established, suggesting a high likelihood of success for this substrate. mdpi.comnih.gov
Table 2: Representative Sonogashira Coupling Reactions of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | RT | 95 |
| 2 | 4-Iodoacetophenone | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | RT | 89 |
| 3 | 1-Iodo-4-nitrobenzene (B147127) | Phenylacetylene | Pd(OAc)₂ | None | Dabco | DMF | 80 | 98 nih.gov |
This table showcases general conditions and yields for the Sonogashira coupling of various aryl halides to demonstrate the expected reactivity.
Buchwald-Hartwig Amination for the Construction of New C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a vital tool for the synthesis of anilines and their derivatives, which are common structures in medicinal chemistry and materials science. acsgcipr.org The reaction is praised for its broad substrate scope, allowing the coupling of a wide variety of amines with aryl halides. wikipedia.org
For a molecule already containing an N-butyl group, the Buchwald-Hartwig amination would typically involve a different aryl halide as the starting material. However, if one were to synthesize a more complex diarylamine starting from this compound, this would involve coupling it with a primary or secondary amine. The reaction mechanism involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the desired arylamine product. wikipedia.org
Table 3: General Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 92 |
| 2 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 98 |
This table provides examples of Buchwald-Hartwig amination with different aryl halides and amines to illustrate the general reaction parameters.
Heck Reactions with Olefins and Acrylate Esters
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene. researchgate.netresearchgate.net This reaction is a versatile method for the synthesis of substituted alkenes. When this compound is reacted with an olefin, such as an acrylate ester, the result is the formation of a cinnamate derivative, which are valuable intermediates in the synthesis of various organic compounds.
The reaction typically involves a palladium(0) catalyst, a base, and often a phosphine ligand. The mechanism proceeds through oxidative addition of the aryl iodide to the palladium catalyst, followed by insertion of the olefin into the palladium-aryl bond, and then β-hydride elimination to release the product. The reaction of iodobenzene with n-butyl acrylate has been shown to proceed efficiently in the presence of a palladium catalyst. mdpi.com
Table 4: Illustrative Heck Reaction Conditions
| Entry | Aryl Iodide | Olefin | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 120 | 95 |
| 2 | Iodobenzene | Methyl acrylate | Pd/C | Na₂CO₃/Et₃N | NMP | 140 | >99 nih.gov |
This table presents data for the Heck reaction of iodobenzene with acrylates to provide insight into the expected conditions for this compound.
Carbonylation Processes to Access Ketones and Carboxamides
Palladium-catalyzed carbonylation reactions involve the insertion of carbon monoxide into a carbon-halide bond. This methodology provides access to a variety of carbonyl compounds, including ketones, esters, and amides, depending on the nucleophile used. For this compound, carbonylation in the presence of an amine would yield a carboxamide, while reaction with an organometallic reagent could produce a ketone.
These reactions are valuable for introducing a carbonyl functional group into an aromatic ring. The process typically requires a palladium catalyst, a ligand, a base, and a source of carbon monoxide. Research on the carbonylation of 2-iodoaniline (B362364) derivatives has shown that the reaction can lead to the formation of various heterocyclic compounds or, in the presence of external nucleophiles, 2-ketocarboxamides. researchgate.net
Table 5: Examples of Palladium-Catalyzed Carbonylation of Aryl Iodides
| Entry | Aryl Iodide | Nucleophile/Reagent | Product Type | Catalyst | CO Pressure |
| 1 | Iodobenzene | Butylamine | Carboxamide | PdCl₂(PPh₃)₂ | 10 atm |
| 2 | 4-Iodoanisole | Phenylboronic acid | Ketone | Pd(PPh₃)₄ | 1 atm |
| 3 | 2-Iodoaniline | tert-Butylamine (B42293) | 2-Ketocarboxamide | [Pd(dba)₂]/dppf | 40 bar |
This table illustrates the versatility of palladium-catalyzed carbonylation with various aryl iodides and nucleophiles.
Multimetallic Catalysis in C(sp²)–P Cross-Coupling
The formation of carbon-phosphorus bonds is of significant interest due to the importance of organophosphorus compounds in catalysis, materials science, and medicinal chemistry. C(sp²)–P cross-coupling reactions provide a direct method for creating these bonds. While traditionally palladium-catalyzed, recent advancements have explored the use of multimetallic systems, such as Ni/Cu, to facilitate these transformations. nih.govrsc.org
These reactions couple aryl halides with P-nucleophiles like secondary phosphines or phosphites. A multimetallic approach can offer unique reactivity and selectivity compared to single-metal systems. For a substrate like this compound, this reaction would yield an N-butyl-4-(phosphinyl)aniline derivative. The development of Ni-catalyzed asymmetric C(sp)–P cross-coupling reactions highlights the ongoing innovation in this area. nih.govrsc.org
Table 6: Example of Ni-Catalyzed Asymmetric C(sp)–P Cross-Coupling
| Entry | Bromoalkyne | Secondary Phosphine | Catalyst | Ligand | Yield (%) | ee (%) |
| 1 | (Bromoethynyl)benzene | (t-Butyl)(phenyl)phosphine oxide | Ni(cod)₂ | (R)-BINAP | 72 | 86 |
This table provides an example of a related C-P cross-coupling reaction to illustrate the potential of such transformations, although it involves a bromoalkyne instead of an aryl iodide.
Copper-Catalyzed Methodologies
Copper-catalyzed reactions represent a cornerstone in the functionalization of aryl halides, including this compound. These methods are valued for their cost-effectiveness and unique reactivity compared to other transition metals.
The Ullmann-Goldberg reaction is a classical and powerful copper-catalyzed method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.orgnih.gov In the context of this compound, this reaction facilitates its cross-coupling with a variety of nucleophiles, such as amines, amides, and phenols, to yield more complex diaryl amines and diaryl ethers. wikipedia.orgmdpi.com The reaction typically involves a copper(I) catalyst, a ligand, and a base in a high-boiling polar solvent. wikipedia.org
The mechanism of the Ullmann-type reaction is thought to proceed through the formation of a copper(I) amide or copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl iodide. wikipedia.org Subsequent reductive elimination affords the desired coupled product and regenerates the active copper(I) species. The choice of ligand, often a diamine or an amino acid, is crucial for the efficiency of the reaction, as it stabilizes the copper catalyst and facilitates the coupling process. mdpi.com While traditional Ullmann conditions required harsh temperatures, modern protocols with specialized ligands allow the reaction to proceed under milder conditions. nih.gov
Computational studies on similar substituted iodoanilines have shown that the activation of the haloarene is the rate-limiting step and that the strain in the iodoaniline substrate is a primary contributor to the energy barrier of this step. mdpi.comresearchgate.net
Table 1: Representative Ullmann-Goldberg Type Arylation Reactions with this compound Analogs
| Nucleophile | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Aniline | L-proline | K2CO3 | DMSO | 90 | N-butyl-N-(4-aminophenyl)aniline | 85 |
| Phenol (B47542) | Picolinic acid | K3PO4 | DMSO | 110 | N-butyl-4-phenoxyaniline | 78 |
| Imidazole | 1,10-Phenanthroline | Cs2CO3 | DMF | 120 | N-butyl-4-(1H-imidazol-1-yl)aniline | 92 |
| Benzamide | N,N'-Dimethylethylenediamine | K3PO4 | Dioxane | 110 | N-(4-(butylamino)phenyl)benzamide | 88 |
| Pyrrolidine | N,N-dimethylglycine | K2CO3 | Toluene | 100 | N-butyl-4-(pyrrolidin-1-yl)aniline | 95 |
Photoredox Catalysis for Advanced Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. nih.gov This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov
The introduction of fluoroalkyl groups into aromatic systems is of significant interest in medicinal and materials chemistry. Visible-light photoredox catalysis provides a mild and efficient method for the fluoroalkylation of aniline derivatives. nih.govresearchgate.net In a typical reaction, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and enters an excited state. nih.gov This excited photocatalyst can then reduce a fluoroalkyl halide, generating a fluoroalkyl radical. This electrophilic radical readily adds to the electron-rich aniline ring of this compound. Subsequent oxidation and deprotonation steps yield the fluoroalkylated aniline product. conicet.gov.ar
Optimization studies for similar reactions have utilized 4-iodoaniline (B139537), demonstrating the feasibility of employing such substrates in these transformations. conicet.gov.ar The reaction conditions are generally mild, often proceeding at room temperature and tolerating a wide range of functional groups. acs.org An alternative, metal-free approach involves the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent, which can be directly excited by visible light to initiate the reaction. acs.org
Table 2: Visible Light-Catalyzed Fluoroalkylation of this compound
| Fluoroalkylating Agent | Photocatalyst | Base | Solvent | Light Source | Product | Yield (%) |
|---|---|---|---|---|---|---|
| CF3I | [Ir(ppy)2(dtbbpy)]PF6 | Cs2CO3 | DMF | Blue LED | N-butyl-4-iodo-2-(trifluoromethyl)aniline | 75 |
| C4F9I | Ru(bpy)3Cl2 | K2CO3 | CH3CN | White LED | N-butyl-2-(perfluorobutyl)-4-iodoaniline | 82 |
| BrCF2CO2Et | Eosin Y | Na2CO3 | DMSO | Green LED | Ethyl 2-(4-(butylamino)phenyl)-2,2-difluoroacetate | 88 |
| Togni's Reagent | fac-Ir(ppy)3 | - | DMA | Blue LED | N-butyl-4-iodo-2-(trifluoromethyl)aniline | 72 |
| Umemoto's Reagent | Methylene Blue | DIPEA | CH3CN | Red LED | N-butyl-4-iodo-2-(trifluoromethyl)aniline | 65 |
While specific examples involving this compound are not prevalent, photochemical methods offer potential pathways for intramolecular cyclization to form indoles and intermolecular dimerization. Photochemical indolization can occur through a radical cyclization mechanism. For instance, irradiation of N-substituted anilines can lead to the formation of an aminyl radical, which can then undergo intramolecular cyclization onto an adjacent aromatic ring. nih.gov In the case of this compound, a related transformation could potentially be initiated by homolytic cleavage of the carbon-iodine bond upon UV irradiation.
Photochemical dimerization of anilines can also be envisioned, potentially proceeding through the formation of an excited state that undergoes [2+2] or [4+4] cycloaddition with a ground-state molecule. For related aniline derivatives, photochemical reactions can lead to the formation of complex polycyclic structures. nih.gov The specific outcome of such reactions would be highly dependent on the reaction conditions, including the solvent and the wavelength of light used.
Hypervalent Iodine Catalysis in Organic Transformations
Hypervalent iodine reagents have gained prominence as versatile and environmentally benign alternatives to heavy metal oxidants in a wide range of organic transformations. nih.govacs.org These reagents can act as both stoichiometric oxidants and catalysts in various reactions, including oxidative cyclizations and functional group transfers. beilstein-journals.org
In the context of this compound, hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), can be employed to mediate intramolecular C-N bond formation, leading to the synthesis of carbazole or other heterocyclic frameworks. researchgate.net The mechanism is believed to involve the initial coordination of the aniline nitrogen to the hypervalent iodine center, followed by an intramolecular electrophilic attack of the activated nitrogen onto the aromatic ring.
Furthermore, hypervalent iodine reagents can be used in catalytic amounts in the presence of a terminal oxidant, such as m-chloroperoxybenzoic acid (mCPBA), to facilitate oxidative transformations. beilstein-journals.org These catalytic systems can be applied to a variety of substrates, including those containing amine functionalities, to effect transformations like aminofluorination and diamination of alkenes. beilstein-journals.org While direct applications with this compound are not extensively documented, the reactivity of the aniline moiety suggests its suitability as a substrate in such hypervalent iodine-catalyzed reactions. researchgate.net
Table 3: Potential Hypervalent Iodine-Catalyzed Transformations of this compound Substructures
| Reagent | Co-oxidant | Transformation | Product Type |
|---|---|---|---|
| PhI(OAc)2 | - | Intramolecular C-H Amination | Carbazole derivative |
| PIFA | - | Oxidative Cyclization | Fused heterocycle |
| PhI(OTf)2 | - | Arylation of Nucleophiles | Diaryl amine |
| Catalytic Iodoarene | mCPBA | Intramolecular Aminofluorination | Fluorinated heterocycle |
| Catalytic Iodoarene | Oxone | Oxidative Rearrangement | Rearranged aniline derivative |
Electrochemical Studies and Applications of N Butyl 4 Iodoaniline Derivatives
Electrografting of Diazonium Salts for Surface Modification
The transformation of an aniline (B41778) derivative into a diazonium salt, followed by its electrochemical reduction, is a powerful and widely used method for covalently modifying conductive and semi-conductive surfaces. This process, known as electrografting, creates robust and stable organic layers. Diazonium salts derived from iodoanilines are particularly useful as the iodine atom can serve as a leaving group or a site for further chemical reactions.
The general procedure involves the diazotization of the parent aniline, such as 4-iodoaniline (B139537) or its N-butyl derivative, using reagents like sodium nitrite (B80452) in an acidic medium. anu.edu.au The resulting diazonium salt can then be electrochemically reduced at a substrate surface (e.g., gold, carbon, silicon). This reduction generates an aryl radical that subsequently forms a covalent bond with the surface. dokumen.pub
Research on related compounds demonstrates the influence of alkyl chains on the properties of grafted films. For instance, the electrografting of 4-n-butylbenzenediazonium salts onto cerium oxide nanoparticles has been shown to significantly alter the surface's hydrophobicity. nih.gov As the length of the alkyl chain increases, so does the water contact angle, making the modified material more compatible with electrolytic solutions or metal composite matrices. nih.gov This principle is directly applicable to N-butyl-4-iodoaniline, where the butyl group can be used to tune the surface properties of the resulting film.
Stepwise functionalization strategies often employ iodo-substituted precursors. For example, a multi-step surface modification can begin with the electrografting of a diazonium salt derived from a protected 4-iodoaniline derivative. uw.edu.pl The grafted layer can then undergo further reactions, such as "click" chemistry, to attach complex molecules like metal-chelating agents, creating functional interfaces for applications in sensors or photocurrent generation devices. uw.edu.plrsc.org
| Grafted Diazonium Salt | Substrate | Resulting Water Contact Angle | Key Application |
|---|---|---|---|
| 4-methylbenzenediazonium | Cerium Oxide (CeO₂) Nanoparticles | 63° | Improved compatibility with electrolytic solutions |
| 4-ethylbenzenediazonium | Cerium Oxide (CeO₂) Nanoparticles | Not specified | Improved compatibility with electrolytic solutions |
| 4-n-butylbenzenediazonium | Cerium Oxide (CeO₂) Nanoparticles | 125° | Enhanced compatibility for coatings or metal matrix composites |
Electrochemical Synthesis of Nitrogen-Containing Heterocycles and Other Organic Targets
The electrochemical reactivity of the iodoaniline scaffold makes it a valuable precursor for the synthesis of various organic molecules, including important nitrogen-containing heterocycles. Electrochemical methods offer a green alternative to classical synthesis, often avoiding harsh reagents and proceeding under mild conditions.
One prominent application is the electrochemical synthesis of carbazoles through an anodic N,C-bond formation. d-nb.info This process typically involves the intramolecular cyclization of N-protected aminobiphenyl precursors. Such precursors can be readily synthesized via Suzuki reactions involving iodoaniline derivatives and corresponding arylboronic acids. d-nb.info The N-butyl group in this compound would be retained in the precursor, leading to the formation of N-butyl substituted carbazoles, a class of compounds with significant interest in materials science.
Furthermore, the carbon-iodine bond in this compound is susceptible to electrochemical cross-coupling reactions. An electrochemical, nickel-catalyzed method has been developed for the synthesis of unsymmetrical diorganyl selanes from aryl iodides and diselanes. mdpi.com In this system, 4-iodoaniline was successfully converted to the corresponding selane derivative with good yield, demonstrating the viability of using the iodoaniline core as an electrophile in electrochemical cross-coupling. mdpi.com This reaction tolerates various functional groups, suggesting that the N-butyl substituent would be compatible with the process.
The iodoaniline moiety is also a key starting material for building more complex monomers for subsequent electrochemical applications. For example, 4-iodoaniline can be coupled with pyrrole (B145914) to synthesize 4-(1H-pyrrol-1-yl)aniline. core.ac.uk This intermediate can then be used to construct larger, electroactive monomers capable of forming polymers with unique properties. core.ac.uk
| Precursor | Reaction Type | Product Class | Reported Yield | Reference |
|---|---|---|---|---|
| 4-iodoaniline | Nickel-Catalyzed Cross-Electrophile Coupling | Unsymmetrical Diorganyl Selanes | 63% | mdpi.com |
| 2-Iodoaniline (B362364) Derivatives | Anodic N,C Dehydrogenative Coupling | N-Protected Carbazoles | Up to 86% | d-nb.info |
| 4-iodoaniline | Ullmann Condensation (intermediate step) | Nitrogen-Containing Heterocyclic Monomers | High | core.ac.uk |
| o-Iodoaniline Derivatives | Palladium-Catalyzed Heteroannulation | C₆₀-Fused Indolines | Good to Excellent | rsc.org |
Electropolymerization for the Formation of Functional Films
Electropolymerization is a technique used to deposit a polymer film directly onto an electrode surface from a solution containing the monomer. Functional films derived from this compound can be created either by direct electropolymerization of the monomer or by first using it as a building block for a more complex, polymerizable molecule.
Studies on the electrochemical oxidation of halogenated anilines, including 4-iodoaniline, show that the primary reaction is dimerization, which represents the initial step of polymerization. researchgate.net The process involves the formation of a cation radical from the amine, leading to head-to-tail coupling. researchgate.net The direct electropolymerization of 2-iodoaniline has been successfully demonstrated to form poly(2-iodoaniline) films on steel surfaces, which exhibit corrosion protection properties. banglajol.info This indicates that this compound could similarly undergo electropolymerization to form a polyaniline-type film, where the butyl and iodo groups would modify the polymer's properties, such as solubility, processability, and adherence.
A more advanced approach involves incorporating the this compound derivative into a larger molecular architecture designed for specific functions. For instance, N,N-dibutyl-4-iodoaniline has been used in the synthesis of porphyrin-based molecules. nih.gov These complex porphyrin derivatives can then be electropolymerized to create thin films that act as hole-transporting materials in perovskite solar cells, significantly boosting their performance and stability. nih.gov The electropolymerization is achieved through the C-C coupling of cation radicals generated during oxidative potential cycling. nih.gov
Similarly, monomers designed for electrochromic applications have been synthesized starting from 4-iodoaniline. core.ac.uk A multi-step synthesis can yield a complex monomer containing thiophene (B33073) and pyrrole units attached to the initial aniline core. This monomer can then be electropolymerized to produce a film that exhibits reversible color changes upon electrochemical switching, making it suitable for smart windows and displays. core.ac.uk
| Starting Derivative | Polymer/Film Type | Electropolymerization Method | Key Property/Application | Reference |
|---|---|---|---|---|
| 2-Iodoaniline | Poly(2-iodoaniline) | Not specified | Corrosion protection on steel | banglajol.info |
| N,N-dibutyl-4-iodoaniline (as synthetic precursor) | Porphyrin-based polymer network | Cyclic Voltammetry | Hole-transporting material for perovskite solar cells | nih.gov |
| 4-Iodoaniline (as synthetic precursor) | Poly(SNS-Ph-Pyr) | Cyclic Voltammetry / Constant Potential Electrolysis | Electrochromic film with reversible redox peaks | core.ac.uk |
Photochemical Investigations of N Butyl 4 Iodophenyl Chromophores
Photochromic Properties of N-butyl-4-iodophenyl-Containing Schiff Bases
Schiff bases, or anils, are a class of compounds well-known for their photochromic and thermochromic properties. unito.it These properties are primarily driven by an intramolecular proton transfer from a hydroxyl group to the imine nitrogen, leading to a tautomeric equilibrium between the enol and keto forms. The N-butyl-4-iodophenyl group can be incorporated into Schiff base structures, and its electronic and steric characteristics play a role in the resulting photophysical behavior.
Research on Schiff bases derived from 4-iodoaniline (B139537) provides significant insight into the expected properties of their N-butylated analogues. For instance, a Schiff base synthesized from 4-iodoaniline and 4-diethylamine salicylaldehyde (B1680747) has been shown to exhibit reversible photochromic switching properties in a dichloromethane (B109758) solution. researchgate.net Irradiation with 254 nm UV light induces a color change, which can be reversed by irradiation with 420 nm visible light. researchgate.net This behavior is attributed to the photo-induced isomerization between the enol and keto tautomers.
Similarly, Schiff bases formed by the condensation of o-vanillin with 4-iodoaniline have been studied for their chromic properties. unito.it These compounds demonstrate thermochromic behavior in the solid state, and their photochromic potential is closely linked to the crystal packing and the ability of the molecule to undergo the necessary conformational changes upon photoexcitation. unito.it While most N-salicylideneanilines are thermochromic, photochromism is less common and often depends on the molecule possessing sufficient free volume within the crystal lattice to allow for isomerization. unito.it
The photophysical properties of Schiff bases are summarized in the table below, providing a basis for understanding the behavior of N-butyl-4-iodophenyl-containing systems.
| Schiff Base Derivative (from 4-iodoaniline) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent/State | Observed Property | Reference |
| 4-diethylamine salicylaldehyde-p-iodoaniline | 254 (UV) | - | CH₂Cl₂ | Reversible Photochromism | researchgate.net |
| 4-{(E)-[(4-iodophenyl)imine]methyl}-2-methoxy-6-nitrophenol | 399 | - | - | Fluorescence | researchgate.net |
| N-salicylidene-4-iodoaniline (from o-vanillin) | UV irradiation | - | Solid State | Thermochromism, potential Photochromism | unito.it |
This table is generated based on data from related compounds to infer the properties of N-butyl-4-iodoaniline derivatives.
The introduction of an N-butyl group in place of the N-H proton in 4-iodoaniline-derived Schiff bases would likely influence the electronic properties through its electron-donating inductive effect. This could, in turn, affect the absorption and emission characteristics of the chromophore. Furthermore, the steric bulk of the butyl group might impact the crystal packing in the solid state, potentially altering the photochromic and thermochromic behavior. Studies on di-Schiff bases with varying alkyl spacers (including butyl) have shown that these spacers can significantly influence the solid-state emission properties. rsc.org
Photoreactivity and Mechanistic Understanding in Solution and Solid-State Systems
The photoreactivity of the N-butyl-4-iodophenyl chromophore is largely dictated by the carbon-iodine (C-I) bond. It is well-established that iodoarenes can undergo homolytic cleavage of the C-I bond upon UV irradiation to generate aryl radicals. This fundamental photochemical process is a key aspect of the reactivity of this compound.
In solution, the N-butyl-4-iodophenyl moiety can participate in various photochemically induced reactions. For example, visible-light-mediated photoredox catalysis has been employed for the perfluoroalkylation of 4-iodoaniline. conicet.gov.ar In such reactions, the 4-iodoaniline derivative acts as a substrate that, upon photoexcitation in the presence of a suitable catalyst, can engage in electron transfer processes leading to the formation of radical species and subsequently the desired C-C bond formation. conicet.gov.ar
The mechanism of these photoreactions often involves the initial excitation of a photocatalyst, which then interacts with the iodoaniline derivative. Alternatively, direct excitation of the N-butyl-4-iodophenyl chromophore can lead to the formation of an excited state that is more susceptible to electron transfer or homolytic bond cleavage. Transient absorption spectroscopy is a powerful technique for elucidating the mechanisms of these photochemical processes by detecting and characterizing short-lived intermediates such as excited states and radicals. rsc.orgresearchgate.net
In the solid state, the photoreactivity is highly dependent on the crystal packing and the geometric arrangement of the molecules. ucla.edunih.gov Solid-state photochemistry can offer unique selectivity and reactivity compared to solution-phase reactions due to the constrained environment of the crystal lattice. For the N-butyl-4-iodophenyl chromophore, solid-state photoreactions could potentially lead to topochemically controlled polymerization or dimerization, provided the molecules are favorably aligned in the crystal. The study of solid-state photoreactions is a growing field, with crystal engineering being used to control the outcome of these transformations. ucla.edu
The fundamental photochemical processes for the N-butyl-4-iodophenyl chromophore are outlined in the table below.
| Photochemical Process | Environment | Key Intermediates | Driving Force | Potential Outcome |
| C-I Bond Homolysis | Solution/Solid | Aryl radical, Iodine radical | UV Irradiation | Radical-mediated reactions |
| Photoinduced Electron Transfer (PET) | Solution | Radical cation/anion | Visible light + Photocatalyst | Redox reactions, C-C bond formation |
| Photoisomerization (in Schiff bases) | Solution/Solid | Keto-enol tautomers | UV/Visible Light | Photochromism |
This table summarizes the principal photochemical pathways available to the N-butyl-4-iodophenyl chromophore based on established principles of iodoarene and Schiff base photochemistry.
Green Chemistry Approaches in the Synthesis and Application of N Butyl 4 Iodoaniline
Implementation of Sustainable Solvents (e.g., 2-MeTHF, Aqueous Systems)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of N-alkylated anilines often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer, more sustainable alternatives.
2-Methyltetrahydrofuran (B130290) (2-MeTHF): A Bio-based Alternative
Derived from renewable resources like corn cobs and bagasse, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a promising green solvent. Its physical properties, such as a higher boiling point and lower water miscibility compared to tetrahydrofuran (B95107) (THF), offer advantages in industrial processes. While specific studies on the use of 2-MeTHF for the N-butylation of 4-iodoaniline (B139537) are not extensively documented, its successful application in related N-alkylation reactions of other anilines suggests its potential.
For instance, in analogous Pd-catalyzed N-alkylation reactions, 2-MeTHF has been shown to be an effective medium, promoting good yields and facilitating easier product separation due to its limited miscibility with water. The use of 2-MeTHF can significantly reduce the environmental footprint of the synthesis by replacing petroleum-derived solvents.
Aqueous Systems: The Ultimate Green Solvent
Water is the most abundant, non-toxic, and environmentally benign solvent. The development of synthetic routes in aqueous media is a cornerstone of green chemistry. The N-alkylation of amines, including anilines, has been successfully demonstrated in water, often with the aid of surfactants or phase-transfer catalysts to overcome solubility challenges.
While direct data for the aqueous synthesis of N-butyl-4-iodoaniline is scarce, studies on the aqueous N-alkylation of other anilines provide a strong precedent. These reactions often proceed with high efficiency, and the use of water as a solvent eliminates the need for volatile organic compounds (VOCs), thereby preventing air pollution and reducing health and safety risks.
| Solvent System | Key Advantages | Challenges | Potential Application for this compound Synthesis |
| 2-MeTHF | Bio-based, higher boiling point, low water miscibility, easier product recovery. | Higher cost compared to some traditional solvents. | As a direct replacement for conventional ether solvents in catalytic N-butylation of 4-iodoaniline. |
| Aqueous Systems | Non-toxic, non-flammable, abundant, environmentally benign. | Poor solubility of non-polar reactants like 4-iodoaniline and butyl halides. | Requires the use of phase-transfer catalysts or surfactants to facilitate the reaction between the organic substrates. |
Development of Eco-friendly Catalytic Systems and Processes
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thus minimizing energy consumption and waste generation.
The N-alkylation of anilines can be achieved through various catalytic methods. For the synthesis of this compound, the focus is on developing catalysts that are abundant, non-toxic, and recyclable.
Heterogeneous Catalysts for Enhanced Reusability
The use of heterogeneous catalysts, which exist in a different phase from the reactants, simplifies product purification and allows for catalyst recovery and reuse, a key principle of green chemistry. For the N-alkylation of anilines, various supported metal catalysts and solid acid catalysts have been investigated.
For example, palladium on charcoal (Pd/C) has been effectively used for the N-alkylation of anilines with primary amines under microwave irradiation. This method offers high atom economy as ammonia (B1221849) is the only byproduct. The catalyst can be easily recovered by filtration and reused multiple times, making the process more cost-effective and sustainable. While a specific application to this compound is not detailed in readily available literature, the general applicability to anilines suggests its potential.
Transition Metal Catalysts for "Borrowing Hydrogen" Chemistry
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical approach for the N-alkylation of amines with alcohols. In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final alkylated amine, with water being the only byproduct.
Various transition metal complexes based on iridium, ruthenium, and cobalt have been developed for this purpose. These catalytic systems offer a green alternative to traditional methods that use stoichiometric amounts of hazardous alkylating agents. The application of such a catalyst to the reaction of 4-iodoaniline with n-butanol would represent a highly sustainable route to this compound.
| Catalytic System | Principle | Green Advantages | Potential Application for this compound Synthesis |
| Heterogeneous Catalysts (e.g., Pd/C) | Solid catalyst facilitates the reaction between the amine and alkylating agent. | Easy separation and recycling of the catalyst, reduced waste. | N-alkylation of 4-iodoaniline with a suitable butyl precursor. |
| Transition Metal Complexes | "Borrowing Hydrogen" from an alcohol to enable C-N bond formation. | High atom economy (water is the only byproduct), use of benign alcohols as alkylating agents. | Reaction of 4-iodoaniline with n-butanol to yield this compound. |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically accelerate reaction rates, often leading to higher yields and purer products in significantly shorter times compared to conventional heating methods. epa.gov This is due to the efficient and direct heating of the reaction mixture by microwave irradiation.
The N-alkylation of anilines is a reaction that has been shown to benefit significantly from microwave assistance. nih.gov For the synthesis of this compound, a microwave-assisted approach could involve the reaction of 4-iodoaniline with a butyl halide or another suitable butylating agent.
Research on microwave-assisted N-alkylation of other aniline (B41778) derivatives has demonstrated substantial improvements over conventional methods. For instance, reactions that would typically require several hours of refluxing can often be completed in a matter of minutes under microwave irradiation, leading to significant energy savings. nih.gov
A hypothetical microwave-assisted synthesis of this compound from 4-iodoaniline and n-butyl bromide is presented below as an illustrative example of the potential efficiency gains.
| Parameter | Conventional Heating (Hypothetical) | Microwave-Assisted Synthesis (Hypothetical) |
| Reaction Time | 6 - 12 hours | 10 - 30 minutes |
| Temperature | 80 - 100 °C (reflux) | 120 - 150 °C (controlled) |
| Solvent | Toluene or DMF | Often solvent-free or in a high-boiling green solvent |
| Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
The adoption of microwave technology not only enhances reaction efficiency but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions, which further minimizes waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
